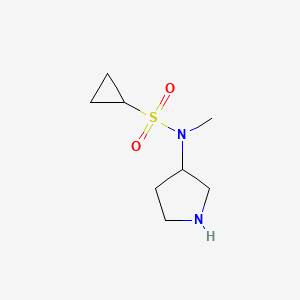![molecular formula C20H20N2O3 B6498381 2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide CAS No. 953205-50-0](/img/structure/B6498381.png)
2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide” is a complex organic molecule. It contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom. The oxazole ring is substituted with a 4-methoxyphenyl group and a phenylethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxazole ring, along with the attached phenyl groups. The methoxy group on the phenyl ring would likely contribute to the overall polarity of the molecule .Chemical Reactions Analysis
In general, oxazoles can participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions. The presence of the phenyl and methoxy groups may influence the reactivity of the oxazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar oxazole ring and the methoxy group could impact its solubility, boiling point, and melting point .Aplicaciones Científicas De Investigación
2-MPEA has been studied for its potential applications in a range of scientific research fields, such as biochemistry, physiology, and pharmacology. In particular, it has been used as a model compound to study the structure-activity relationships of molecules and their interactions with biological systems. In addition, 2-MPEA has been used as a starting material for the synthesis of other compounds with potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-MPEA is not yet fully understood. However, it has been suggested that the compound binds to a variety of receptors, including G protein-coupled receptors, and may act as an agonist or antagonist of these receptors. In addition, it has been suggested that 2-MPEA may interact with other proteins, such as enzymes, and may modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-MPEA are not yet fully understood. However, some studies have suggested that the compound may modulate the activity of various enzymes, such as cytochrome P450 enzymes, and may also affect the expression of certain genes involved in the regulation of cellular processes. In addition, it has been suggested that 2-MPEA may affect the activity of various signaling pathways, such as the MAPK and PI3K pathways, and may have an effect on the activity of various ion channels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-MPEA has been used as a model compound for a range of scientific research applications. The main advantage of using 2-MPEA in laboratory experiments is its structural similarity to other compounds with potential therapeutic applications. This allows researchers to study the structure-activity relationships of molecules and their interactions with biological systems, and to develop new compounds with potential therapeutic applications. However, the use of 2-MPEA in laboratory experiments is limited by the fact that its mechanism of action is not yet fully understood.
Direcciones Futuras
The future of 2-MPEA is promising, as the compound has potential applications in a range of scientific research fields. Further research is needed to understand the mechanism of action of the compound and to identify its potential therapeutic applications. Additionally, more research is needed to explore the structure-activity relationships of molecules and their interactions with biological systems. Finally, further research is needed to develop new compounds with potential therapeutic applications based on the structure of 2-MPEA.
Métodos De Síntesis
The synthesis of 2-MPEA is based on a three-step process. The first step involves the condensation of 4-methoxyphenylacetic acid and 2-phenylethylacetamide, followed by the cyclization of the resulting product (2-methoxy-5-phenylethylacetamide) with potassium hydroxide and a catalytic amount of acetic anhydride to form 2-MPEA.
Propiedades
IUPAC Name |
2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-24-18-9-7-16(8-10-18)19-13-17(22-25-19)14-20(23)21-12-11-15-5-3-2-4-6-15/h2-10,13H,11-12,14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVCWQZTZRHNAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498298.png)
![N-(3-chloro-4-methylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498305.png)

![2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(pyridin-2-yl)acetamide](/img/structure/B6498312.png)
![2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6498343.png)
![2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B6498351.png)
![2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B6498353.png)
![N-(3-acetamidophenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498358.png)
![2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(propan-2-yl)acetamide](/img/structure/B6498371.png)
![N-cyclopentyl-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498379.png)
![N-benzyl-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498380.png)
![N-(2,5-dimethylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498383.png)

![2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6498386.png)